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Executive Summary
Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a

variety of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol

biosynthesis, a critical component of fungal cell membranes.[1][2] While effective in its

agricultural application, its potential for mammalian toxicity is a subject of ongoing scientific

scrutiny. This technical guide provides a comprehensive overview of the toxicological profile of

hexaconazole in mammalian systems, summarizing key findings from acute, sub-chronic, and

chronic toxicity studies. The document details the compound's effects on various organ

systems, its genotoxic and carcinogenic potential, as well as its reproductive and

developmental toxicities. Quantitative data from pivotal studies are presented in tabular format

for ease of comparison, and detailed experimental protocols for key assays are described.

Furthermore, signaling pathways implicated in hexaconazole's mechanism of toxicity are

illustrated through diagrams.

Acute Toxicity
Hexaconazole exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of

exposure in mammalian systems.[3][4]
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Table 1: Acute Toxicity of Hexaconazole

Study Type Species Route LD50/LC50
Toxicity
Category

Reference

Acute Oral

LD50
Rat (female) Oral 2,189 mg/kg Category III [5]

Acute Oral

LD50
Rat (male) Oral 6,071 mg/kg Category IV [5]

Acute Dermal

LD50
Rat Dermal

> 2,000

mg/kg
Category III [5]

Acute

Inhalation

LC50

Rat Inhalation > 5.91 mg/L Category IV [5]

Toxicity Categories are based on the EPA classification system.

Symptoms of acute poisoning in humans, though rare, can include gastrointestinal distress

such as nausea, vomiting, and abdominal discomfort, as well as potential neurological effects

like dizziness and confusion.[6][7] Animal studies indicate it can be a skin sensitizer and cause

slight to moderate eye irritation, but it is not a skin irritant.[3][4]

Experimental Protocols: Acute Toxicity Studies
Acute Oral Toxicity (As per OECD Guideline 423):

Animal Model: Wistar rats, typically nulliparous and non-pregnant females.

Dosage: A starting dose of 2000 mg/kg body weight is administered to a single animal.

Administration: The test substance is administered orally via gavage.

Observation: The animal is observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.
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Procedure: If the first animal survives, four additional animals are dosed sequentially at the

same level. If the first animal dies, the study is repeated at a lower dose level. The LD50 is

determined based on the number of mortalities.

Sub-chronic and Chronic Toxicity
The primary target organ for hexaconazole in sub-chronic and chronic dietary studies across

multiple species (mice, rats, and dogs) is the liver.[3][4] Observed effects include increased

liver enzymes, liver cell hypertrophy, and fatty infiltration of the liver.[3][8] Decreased body

weight gain is also a common finding across species.[3]

Table 2: Sub-chronic and Chronic Toxicity of Hexaconazole
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Study
Type

Species Duration NOAEL LOAEL
Key
Effects at
LOAEL

Referenc
e

Sub-

chronic

Feeding

Mouse 29 days
3.75

mg/kg/day

15

mg/kg/day

Decreased

body

weight

gain,

hepatotoxic

ity

[3]

Sub-

chronic

Capsule

Dog 90 days
5

mg/kg/day

25

mg/kg/day

Increased

alkaline

phosphata

se and

SGPT, fatty

infiltration

of the liver

[3]

Chronic

Feeding
Mouse 2 years -

23.5

mg/kg/day

(M), 29.6

mg/kg/day

(F)

Decreased

body

weight

gain,

decreased

food

efficiency

[3]

Chronic

Oral

Gavage

Dog 1 year
2

mg/kg/day

10

mg/kg/day

Fatty

infiltration

of the liver,

increased

liver

weights

[4]

Chronic

Toxicity/Ca

rcinogenicit

y

Rat 2 years 0.47

mg/kg/day

- Reduced

body

weight

gain, liver

weight

gain,

[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.epa.gov/system/files/documents/2022-07/hexaconazole-memo-1999.pdf
https://www.epa.gov/system/files/documents/2022-07/hexaconazole-memo-1999.pdf
https://www.epa.gov/system/files/documents/2022-07/hexaconazole-memo-1999.pdf
https://www.govinfo.gov/content/pkg/FR-1999-06-30/pdf/99-16545.pdf
https://www.fsc.go.jp/english/fsc_activity/2015/Hexaconazole_120718.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hepatocell

ular fatty

degenerati

on,

vacuolation

of the

adrenal

cortex

Experimental Protocols: Chronic Toxicity Study
Two-Year Chronic Oral Toxicity Study (As per OECD Guideline 452):

Animal Model: Male and female rats of a specified strain.

Group Size: At least 20 animals per sex per group.

Dosage: At least three dose levels and a concurrent control group. Doses are administered

in the diet or via gavage for 24 months.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly for the first 13 weeks and monthly thereafter. Hematology,

clinical chemistry, and urinalysis are conducted at 6, 12, 18, and 24 months.

Pathology: All animals undergo a full necropsy at the end of the study. Organ weights are

recorded. Histopathological examination is performed on all organs and tissues from the

control and high-dose groups, and on any gross lesions and target organs from all other

groups.

Genotoxicity
The genotoxic potential of hexaconazole has been evaluated in both in vivo and in vitro

mammalian cell systems. While some regulatory assessments have concluded that

hexaconazole is not mutagenic based on their available database[3], other studies have

indicated potential genotoxic effects. A study on the fungicide formulation Conan 5FL

(containing 50 g/L hexaconazole) induced significant increases in chromosomal aberrations in

mouse bone-marrow cells and human lymphocytes.[9][10] These aberrations included
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structural and numerical abnormalities such as chromatid and chromosome breaks, fragments,

dicentric and ring chromosomes, and polyploidy.[9] The same study also reported a significant

increase in sister chromatid exchanges but no effect on the replication index in human

lymphocytes.[9] However, a significant decrease in the mitotic index was observed in both test

systems at all treatment concentrations.[9] Another study demonstrated that hexaconazole
can induce genotoxicity in the liver of rats, as indicated by an elevation in the appearance of

micronuclei.[11]

Experimental Protocols: In Vivo Chromosomal
Aberration Assay
Mouse Bone Marrow Chromosomal Aberration Test (As per OECD Guideline 475):

Animal Model: Mice of a standard laboratory strain.

Dosage: At least three dose levels are selected based on a preliminary range-finding study. A

single treatment or repeated treatments (e.g., daily for 2 days) can be used.

Administration: The test substance is typically administered via intraperitoneal injection or

oral gavage.

Spindle Inhibitor Treatment: A spindle inhibitor (e.g., colchicine or Colcemid®) is injected

intraperitoneally 2-4 hours before sacrifice to arrest cells in metaphase.

Cell Preparation: Animals are euthanized at appropriate times after treatment. Bone marrow

is flushed from the femurs, and cells are harvested and prepared for metaphase analysis.

Analysis: At least 100 well-spread metaphases per animal are analyzed for structural and

numerical chromosomal aberrations. The mitotic index is also determined by scoring at least

1000 cells per animal.

Carcinogenicity
The US Environmental Protection Agency (EPA) has classified hexaconazole as a Group C

"Possible Human Carcinogen".[5][12] This classification was based on a statistically significant

increase in benign Leydig cell tumors in male rats fed high doses of hexaconazole for two

years.[5] This tumor type is uncommon in the rat strain used, and the tumors occurred at an
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accelerated rate.[5] The classification was also supported by a marginal increase in mouse liver

tumors and the structural similarity of hexaconazole to other triazole fungicides that are known

to be mouse liver carcinogens.[5] However, it was noted that the mouse study may not have

been conducted at the maximum tolerated dose.[3] It is suggested that a genotoxic mechanism

is unlikely to be involved in the induction of Leydig cell tumors.[8]

Reproductive and Developmental Toxicity
Hexaconazole has shown evidence of developmental toxicity in rats and rabbits at doses

below those causing maternal toxicity.[3] In rats, developmental effects manifested as delayed

ossification and an extra 14th rib.[3][4] In rabbits, decreased fetal weight was observed at

doses below maternally toxic levels.[3] A two-generation reproduction study in rats showed

decreased pup body weight gain, decreased litter size, and decreased pup survival at the

highest dose tested, which also induced parental toxicity.[3] There was no evidence of

teratogenic effects in rats.[5]

Table 3: Reproductive and Developmental Toxicity of Hexaconazole
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Study
Type

Species
NOAEL
(Matern
al)

LOAEL
(Matern
al)

NOAEL
(Develo
pmental
)

LOAEL
(Develo
pmental
)

Key
Develop
mental
Effects
at
LOAEL

Referen
ce

Develop

mental
Rat

25

mg/kg/da

y

250

mg/kg/da

y

2.5

mg/kg/da

y

25

mg/kg/da

y

Delayed

ossificati

on, extra

14th rib

[3][4]

Develop

mental
Rabbit

50

mg/kg/da

y

100

mg/kg/da

y

25

mg/kg/da

y

50

mg/kg/da

y

Decrease

d mean

fetal

body

weight

[3]

Two-

Generati

on

Reprodu

ction

Rat

1

mg/kg/da

y

(Parental

)

5

mg/kg/da

y

(Parental

)

5

mg/kg/da

y

(Offsprin

g)

50

mg/kg/da

y

(Offsprin

g)

Decrease

d pup

body

weight

gain,

decrease

d litter

size,

decrease

d pup

survival

[3]

Experimental Protocols: Developmental Toxicity Study
Prenatal Developmental Toxicity Study (As per OECD Guideline 414):

Animal Model: Pregnant female rats or rabbits.

Dosage: At least three dose levels plus a control group. The test substance is administered

daily during the period of major organogenesis.
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Administration: Typically oral gavage.

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and

food consumption are recorded throughout gestation.

Fetal Examination: Shortly before the expected day of delivery, dams are euthanized, and

the uterus is examined for the number of corpora lutea, implantations, resorptions, and live

and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.

Neurotoxicity
The available data from acute, sub-chronic, and chronic studies do not indicate that

hexaconazole induces neurotoxic effects.[3][4] Developmental and reproductive studies also

did not show evidence of neurotoxicity.[3] However, some reports of acute human poisoning

mention neurological symptoms like confusion and dizziness.[6] One study suggests that

hexaconazole has the potential to interact with acetylcholinesterase, which could lead to

neurological effects.[13]

Mechanism of Action and Signaling Pathways
The primary mode of action of hexaconazole as a fungicide is the inhibition of sterol

biosynthesis, specifically the demethylation of lanosterol, which is a crucial step in the

formation of ergosterol in fungal cell membranes.[1][2] In mammals, triazole fungicides can also

interact with cytochrome P450 enzymes, which may underlie some of their toxic effects.[14]

Recent studies in zebrafish have implicated the alteration of specific signaling pathways in

hexaconazole-induced developmental toxicity. Hexaconazole exposure was found to alter the

Akt and MAPK signaling pathways, which may trigger organ defects, apoptosis, and

inflammation.[15]
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Absorption, Distribution, Metabolism, and Excretion
(ADME)
Hexaconazole is readily absorbed and excreted in mammals.[4] A study in mice showed that

after oral administration, hexaconazole was mainly accumulated in the liver, followed by the

kidneys, brain, lungs, spleen, and heart.[16][17] The half-lives of the S-(+)- and R-(−)-

enantiomers in plasma were 3.07 and 3.71 hours, respectively.[16][17] The primary route of

excretion was found to be through the feces, followed by urine.[16] Metabolism of

hexaconazole is gender-dependent in rats, with metabolism being faster in male rat hepatic

microsomes.[18] This suggests the involvement of male-specific or more active cytochrome

P450 isoforms.[18]

Conclusion
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Hexaconazole demonstrates a low level of acute toxicity in mammalian systems. However,

sub-chronic and chronic exposure can lead to significant hepatotoxicity. The classification of

hexaconazole as a possible human carcinogen is based on the induction of Leydig cell tumors

in male rats. Developmental toxicity has been observed in rats and rabbits at doses not toxic to

the mothers. While some studies suggest a potential for genotoxicity, others have concluded it

is not mutagenic. The alteration of Akt and MAPK signaling pathways appears to be a key

mechanism underlying its developmental toxicity. Further research is warranted to fully

elucidate the long-term health effects of hexaconazole exposure in humans, particularly

concerning its carcinogenic potential and the specific molecular mechanisms of its toxicity.

Professionals in research and drug development should consider these toxicological endpoints

when evaluating the safety of compounds with similar structures or mechanisms of action.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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